molecular formula C17H19BO3 B8573910 4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol

4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol

Cat. No. B8573910
M. Wt: 282.1 g/mol
InChI Key: SAASMGFBLYKLIK-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

A mixture of 2,2-dimethylpropane-1,3-diol (4.0 g, 38 mmol) and 4′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-ol (1.0 g, 3.4 mmol) in 1,4-dioxane (2 mL) was subjected to microwave irradiation at 210° C. for 1 hour. The cooled reaction mixture was partitioned between water (50 mL) and 1:1 EtOAc/heptane (25 mL:25 mL). The organic layer was washed with water (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated in vacuo to give the title compound (0.95 g, 99% yield). GC/MS, M=282 at 5.31 min. 1H NMR (500 MHz, CDCl3) δ 7.94 (d, J=7.81 Hz, 2H), 7.48 (d, J=7.81 Hz, 2H), 7.31-7.26 (m, 2H), 7.03-6.98 (m, 2H), 3.82 (s, 4H), 1.08-1.04 (m, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].CC1(C)C(C)(C)O[B:11]([C:16]2[CH:21]=[CH:20][C:19]([C:22]3[C:23]([OH:28])=[CH:24][CH:25]=[CH:26][CH:27]=3)=[CH:18][CH:17]=2)O1>O1CCOCC1>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][B:11]([C:16]2[CH:17]=[CH:18][C:19]([C:22]3[C:23]([OH:28])=[CH:24][CH:25]=[CH:26][CH:27]=3)=[CH:20][CH:21]=2)[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1C(=CC=CC1)O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 210° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water (50 mL) and 1:1 EtOAc/heptane (25 mL:25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(COB(OC1)C1=CC=C(C=C1)C=1C(=CC=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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